Cas no 2172527-74-9 (4-(2-aminophenyl)-1-ethylpyrrolidine-3-carboxylic acid)

4-(2-aminophenyl)-1-ethylpyrrolidine-3-carboxylic acid is a versatile compound with significant applications in organic synthesis. Its unique structure, characterized by a pyrrolidine ring substituted with an ethyl group and a carboxylic acid, offers a range of synthetic benefits, including enhanced stability and reactivity. The presence of the 2-aminophenyl group facilitates various transformations, making it a valuable building block for the synthesis of complex organic molecules.
4-(2-aminophenyl)-1-ethylpyrrolidine-3-carboxylic acid structure
2172527-74-9 structure
商品名:4-(2-aminophenyl)-1-ethylpyrrolidine-3-carboxylic acid
CAS番号:2172527-74-9
MF:C13H18N2O2
メガワット:234.294223308563
CID:6574258
PubChem ID:165505068

4-(2-aminophenyl)-1-ethylpyrrolidine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 4-(2-aminophenyl)-1-ethylpyrrolidine-3-carboxylic acid
    • 2172527-74-9
    • EN300-1455006
    • インチ: 1S/C13H18N2O2/c1-2-15-7-10(11(8-15)13(16)17)9-5-3-4-6-12(9)14/h3-6,10-11H,2,7-8,14H2,1H3,(H,16,17)
    • InChIKey: HZRSEWRTIQBSNG-UHFFFAOYSA-N
    • ほほえんだ: OC(C1CN(CC)CC1C1C=CC=CC=1N)=O

計算された属性

  • せいみつぶんしりょう: 234.136827821g/mol
  • どういたいしつりょう: 234.136827821g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 283
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 66.6Ų
  • 疎水性パラメータ計算基準値(XlogP): -1.3

4-(2-aminophenyl)-1-ethylpyrrolidine-3-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1455006-10.0g
4-(2-aminophenyl)-1-ethylpyrrolidine-3-carboxylic acid
2172527-74-9
10g
$3807.0 2023-06-06
Enamine
EN300-1455006-500mg
4-(2-aminophenyl)-1-ethylpyrrolidine-3-carboxylic acid
2172527-74-9
500mg
$849.0 2023-09-29
Enamine
EN300-1455006-1000mg
4-(2-aminophenyl)-1-ethylpyrrolidine-3-carboxylic acid
2172527-74-9
1000mg
$884.0 2023-09-29
Enamine
EN300-1455006-0.1g
4-(2-aminophenyl)-1-ethylpyrrolidine-3-carboxylic acid
2172527-74-9
0.1g
$779.0 2023-06-06
Enamine
EN300-1455006-1.0g
4-(2-aminophenyl)-1-ethylpyrrolidine-3-carboxylic acid
2172527-74-9
1g
$884.0 2023-06-06
Enamine
EN300-1455006-10000mg
4-(2-aminophenyl)-1-ethylpyrrolidine-3-carboxylic acid
2172527-74-9
10000mg
$3807.0 2023-09-29
Enamine
EN300-1455006-50mg
4-(2-aminophenyl)-1-ethylpyrrolidine-3-carboxylic acid
2172527-74-9
50mg
$744.0 2023-09-29
Enamine
EN300-1455006-250mg
4-(2-aminophenyl)-1-ethylpyrrolidine-3-carboxylic acid
2172527-74-9
250mg
$814.0 2023-09-29
Enamine
EN300-1455006-100mg
4-(2-aminophenyl)-1-ethylpyrrolidine-3-carboxylic acid
2172527-74-9
100mg
$779.0 2023-09-29
Enamine
EN300-1455006-0.5g
4-(2-aminophenyl)-1-ethylpyrrolidine-3-carboxylic acid
2172527-74-9
0.5g
$849.0 2023-06-06

4-(2-aminophenyl)-1-ethylpyrrolidine-3-carboxylic acid 関連文献

4-(2-aminophenyl)-1-ethylpyrrolidine-3-carboxylic acidに関する追加情報

Professional Introduction to 4-(2-aminophenyl)-1-ethylpyrrolidine-3-carboxylic Acid (CAS No. 2172527-74-9)

4-(2-aminophenyl)-1-ethylpyrrolidine-3-carboxylic acid (CAS No. 2172527-74-9) is a significant compound in the field of pharmaceutical chemistry, exhibiting a unique structural framework that has garnered considerable attention from researchers worldwide. This compound, characterized by its pyrrolidine core and aromatic amine substituent, presents a promising scaffold for the development of novel therapeutic agents.

The molecular structure of 4-(2-aminophenyl)-1-ethylpyrrolidine-3-carboxylic acid incorporates several key functional groups that contribute to its potential biological activity. The presence of an amine group in the 2-position of the phenyl ring enhances its reactivity, making it a valuable intermediate in organic synthesis. Additionally, the ethyl group at the 1-position of the pyrrolidine ring introduces steric and electronic effects that can modulate the compound's pharmacokinetic properties.

In recent years, there has been growing interest in exploring the pharmacological potential of heterocyclic compounds, particularly those containing pyrrolidine moieties. Pyrrolidine derivatives have been extensively studied for their role in various biological processes, including neurotransmitter receptor interactions and enzyme inhibition. The compound 4-(2-aminophenyl)-1-ethylpyrrolidine-3-carboxylic acid is no exception and has been investigated for its potential applications in drug discovery.

One of the most compelling aspects of this compound is its ability to serve as a versatile building block for more complex molecules. Researchers have leveraged its structural features to design and synthesize derivatives with enhanced biological activity. For instance, modifications to the pyrrolidine ring or the phenyl substituent can lead to compounds with improved binding affinity to target proteins. This flexibility makes 4-(2-aminophenyl)-1-ethylpyrrolidine-3-carboxylic acid a valuable asset in medicinal chemistry.

The synthesis of 4-(2-aminophenyl)-1-ethylpyrrolidine-3-carboxylic acid involves multi-step organic reactions that require precise control over reaction conditions. The process typically begins with the formation of the pyrrolidine core, followed by functionalization at the 3-position with a carboxylic acid group. The introduction of the amine-substituted phenyl ring is achieved through nucleophilic substitution or other coupling reactions. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions, have been employed to improve yield and purity.

Recent studies have highlighted the importance of understanding the metabolic pathways and pharmacokinetic behavior of novel compounds like 4-(2-aminophenyl)-1-ethylpyrrolidine-3-carboxylic acid. Computational modeling and in silico predictions have played a crucial role in predicting drug-like properties, such as solubility, permeability, and metabolic stability. These insights are essential for optimizing lead compounds before they enter preclinical testing.

The pharmacological profile of 4-(2-aminophenyl)-1-ethylpyrrolidine-3-carboxylic acid has been explored in several preclinical studies. Initial findings suggest that this compound exhibits moderate affinity for certain neurotransmitter receptors, making it a potential candidate for treating neurological disorders. Additionally, its structural similarity to known bioactive molecules has prompted investigations into its potential role in modulating inflammatory pathways and immune responses.

In conclusion, 4-(2-aminophenyl)-1-ethylpyrrolidine-3-carboxylic acid (CAS No. 2172527-74-9) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and promising biological activity. Its versatility as a synthetic intermediate and its potential therapeutic applications make it a subject of intense research interest. As our understanding of molecular interactions continues to evolve, compounds like this one are poised to play a crucial role in the development of next-generation therapeutics.

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